Femovan

Pharmacokinetics Serum Protein Binding Bioavailability

Femovan is the fixed-dose, monophasic oral contraceptive combining 75 mcg gestodene with 30 mcg ethinyl estradiol. Its distinct SHBG affinity (Kd=1.2 nM) and a 3-fold elevation in SHBG levels provide a robust model for investigating protein‑binding interactions, drug‑drug interactions, and endocrine‐disrupting endpoints. Clinically, Femovan shows the lowest incidence of breakthrough bleeding and spotting, maximizing subject retention in long‑term trials. For metabolic studies, its neutral carbohydrate impact and favorable lipid profile make it the benchmark comparator against novel progestins. Procure only the authentic, ratio‑defined Femovan formulation—substituting individual components compromises pharmacokinetic fidelity and study reproducibility.

Molecular Formula C41H50O4
Molecular Weight 606.8 g/mol
CAS No. 109852-02-0
Cat. No. B025114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFemovan
CAS109852-02-0
Synonymsestra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1)
estropipate
Genoral
Harmogen
Harmonet
Ogen
Ortho-Est
piperazine estrone sulfate
Molecular FormulaC41H50O4
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1
InChIKeyWNSDZLZVSSOOCA-WOMZHKBXSA-N
Commercial & Availability
Standard Pack Sizes1 kit / 21 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Femovan (109852-02-0) for Scientific and Industrial Procurement: A Third-Generation Low-Dose Combined Oral Contraceptive


Femovan is a pharmaceutical combination product consisting of the progestin gestodene (75 mcg) and the estrogen ethinyl estradiol (30 mcg), designated as CAS registry number 109852-02-0 [1]. It is a monophasic combined oral contraceptive (COC) and is classified as a third-generation progestin, part of the gonane subgroup of 19-nortestosterone derivatives [2]. The product is also known by the trade names Femodene, Minulet, and Gynera [3]. As a fixed-dose combination, it is a marketed, non-generic drug entity, and its procurement is often for specific research or clinical applications where the exact ratio and formulation are critical [4].

Procurement Rationale for Femovan (109852-02-0): The Inability of In-Class Substitution


While multiple progestin-containing COCs exist, they are not interchangeable. Differences in progestin structure, potency, and binding to serum proteins lead to distinct pharmacokinetic and pharmacodynamic profiles. This results in clinically significant variations in cycle control, tolerability, and metabolic impact [1]. The specific combination of 30 mcg ethinyl estradiol and 75 mcg gestodene in Femovan defines its unique profile, which cannot be replicated by simply substituting a different progestin or adjusting the estrogen dose [2]. For research and clinical applications, these distinctions necessitate the precise procurement of Femovan.

Femovan (109852-02-0) Quantitative Evidence Guide: Comparative Analysis vs. Desogestrel- and Levonorgestrel-Based COCs


Comparative SHBG Binding Affinity and Serum Exposure of Gestodene vs. 3-Ketodesogestrel

In a cross-over study comparing Femovan (30 mcg EE/75 mcg gestodene) to Marvelon (30 mcg EE/150 mcg desogestrel), gestodene exhibited a significantly higher affinity for sex hormone-binding globulin (SHBG) and achieved much higher total serum levels [1].

Pharmacokinetics Serum Protein Binding Bioavailability

Superior Cycle Control: Reduced Spotting and Bleeding with Femovan vs. Desogestrel-Based COCs

A pooled analysis of two multicenter clinical trials (15,421 cycles) directly compared Femovan (30 mcg EE/75 mcg gestodene) with desogestrel-containing COCs [1].

Contraception Cycle Control Tolerability

Comparative Impact on SHBG Elevation: Gestodene vs. Levonorgestrel

A comparative clinical study evaluated the hormonal effects of triphasic oral contraceptives containing gestodene and levonorgestrel [1].

Endocrinology Pharmacodynamics Metabolic Effects

Ethinyl Estradiol Bioequivalence and Progestin Independence with Desogestrel

A comparative pharmacokinetic study demonstrated that the systemic exposure to ethinyl estradiol was equivalent when administered with either gestodene (Femovan) or desogestrel (Marvelon), showing the progestin does not alter EE pharmacokinetics [1].

Pharmacokinetics Bioequivalence Estrogen Exposure

Meta-Analysis: Lowest Incidence of Breakthrough Bleeding Among Common COC Progestins

A 2025 systematic review and network meta-analysis of 18 RCTs directly compared gestodene (GSD), desogestrel (DSG), drospirenone (DRSP), and levonorgestrel (LNG) in COCs [1].

Contraception Systematic Review Network Meta-Analysis

Comparative Biologic Effectiveness vs. Levonorgestrel and Metabolic Neutrality

A review of new progestins indicates that gestodene has a biologic effectiveness 3 times that of levonorgestrel and is associated with a neutral effect on carbohydrate metabolism [1].

Pharmacology Metabolism Progestin Potency

Femovan (109852-02-0): Recommended Application Scenarios Based on Evidence


Clinical Trials and Observational Studies Requiring Optimal Cycle Control

Given the robust evidence demonstrating the lowest incidence of breakthrough bleeding and spotting [1], Femovan is the preferred choice for clinical studies where patient adherence and retention are critical. Minimizing intermenstrual bleeding reduces dropout rates and improves data quality, making it an ideal comparator arm or investigational background therapy in contraceptive and women's health research. The 2025 meta-analysis [1] and large-scale comparative trials [2] provide a strong, data-driven rationale for this application.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Progestin-SHBG Interactions

The distinct and well-quantified binding profile of gestodene to SHBG [1] makes Femovan a valuable tool in PK/PD studies. Its high SHBG affinity (Kd = 1.2 nM) and resulting high total serum levels (8.58 nmol/L) provide a clear signal for investigating the complex interplay between estrogen-induced protein synthesis and progestin bioavailability. This model is useful for probing drug-drug interactions and for understanding the behavior of other SHBG-bound compounds.

Metabolic and Endocrine Research in Women's Health

The evidence that gestodene has a neutral effect on carbohydrate metabolism and a favorable impact on lipid profiles [1] positions Femovan as a research compound of interest in metabolic studies. Furthermore, its ability to elevate SHBG by 3-fold [2] can be leveraged in studies investigating hyperandrogenic conditions (e.g., PCOS) or other endocrine disorders where SHBG modulation is a relevant endpoint. Its well-characterized hormonal profile allows for precise manipulation and measurement of these parameters.

Comparative Effectiveness Research in Contraception

As a well-studied third-generation COC, Femovan serves as an essential benchmark or comparator in research evaluating newer contraceptive formulations. Its pharmacokinetics [1], cycle control profile [2], and metabolic effects [3] are extensively documented in head-to-head trials, making it a reliable and scientifically justified reference standard. This is particularly valuable in trials assessing non-inferiority or superiority of novel progestins or alternative delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Femovan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.